molecular formula C14H21NO2 B14520081 Hexyl (3-methylphenyl)carbamate CAS No. 62635-70-5

Hexyl (3-methylphenyl)carbamate

Cat. No.: B14520081
CAS No.: 62635-70-5
M. Wt: 235.32 g/mol
InChI Key: CTRRAWYSOOZOHJ-UHFFFAOYSA-N
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Description

Hexyl (3-methylphenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl (3-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with 3-methylphenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction can be represented as follows:

Hexyl alcohol+3-methylphenyl isocyanateHexyl (3-methylphenyl)carbamate\text{Hexyl alcohol} + \text{3-methylphenyl isocyanate} \rightarrow \text{this compound} Hexyl alcohol+3-methylphenyl isocyanate→Hexyl (3-methylphenyl)carbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as toluene or dichloromethane can enhance the solubility of reactants and facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Hexyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexyl alcohol and 3-methylphenyl carbamic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Hexyl alcohol and 3-methylphenyl carbamic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Hexyl (3-methylphenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl (3-methylphenyl)carbamate varies depending on its application:

Properties

CAS No.

62635-70-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

hexyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14(16)15-13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16)

InChI Key

CTRRAWYSOOZOHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

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